2H-Pyrimido[4,5-B][1,4]oxazine
Description
Context within Fused Heterocyclic Chemistry and Biomedical Significance
Fused heterocyclic compounds, characterized by the sharing of atoms between two or more rings, are a major focus of chemical research due to their diverse applications. d-nb.info The 2H-Pyrimido[4,5-b] vdoc.pubunar.ac.idoxazine (B8389632) structure is a quintessential example, merging a pyrimidine (B1678525) ring with a 1,4-oxazine ring. This fusion creates a privileged scaffold, a molecular framework that is recurrently associated with biological activity. mdpi.com
The biomedical significance of this scaffold is broad, with derivatives exhibiting a spectrum of activities. Research has highlighted their potential as antimicrobial, anticancer, and kinase-inhibiting agents. researchgate.netresearchgate.netnih.govnih.gov For instance, certain pyrimido[4,5-b]quinoline derivatives, which share the core pyrimido structure, have shown potent antimicrobial and antioxidant properties. unar.ac.idresearchgate.netphcogj.com Furthermore, the structural similarity of the pyrimido[4,5-b] vdoc.pubunar.ac.idoxazine core to purine (B94841) bases suggests its potential as an antimetabolite, interfering with nucleic acid synthesis in cancer cells. nih.gov
Historical Perspective on Pyrimido-Oxazine Research
The exploration of pyrimido-oxazine systems is not a recent endeavor. Early research, often focused on the synthesis of various fused pyrimidine derivatives, laid the groundwork for the more targeted investigations seen today. An article published in The Journal of Organic Chemistry in 1975 provides a glimpse into the foundational work on pyrimido[4,5-b] vdoc.pubunar.ac.idoxazines, referring to them as 8-oxadihydropteridines. acs.org
Initial synthetic strategies often involved the condensation of aminopyrimidines with α-halo ketones or related reagents. vdoc.pub For example, the reaction of 5-aminopyrimidines with monochloroacetic acid was an early method to directly form the pyrimido[4,5-b] vdoc.pubunar.ac.idoxazine ring system. vdoc.pub Another approach involved the unexpected formation of these oxazines during reactions intended to produce pteridine (B1203161) derivatives. vdoc.pub
The design of these compounds with a specific biological rationale began to gain traction as researchers recognized their potential as analogs of folic acid, where the oxazine ring replaces the pyrazine (B50134) ring. vdoc.pub This marked a shift from purely synthetic exploration to a more function-driven approach in the study of pyrimido-oxazines.
Scope and Academic Importance of the Pyrimido[4,5-b]vdoc.pubunar.ac.idoxazine Scaffold
The academic importance of the 2H-Pyrimido[4,5-b] vdoc.pubunar.ac.idoxazine scaffold has grown substantially, driven by its synthetic accessibility and the diverse biological activities of its derivatives. The core structure serves as a versatile template for the development of new therapeutic agents. nih.gov
A significant area of research focuses on the development of kinase inhibitors. For example, by applying structure-based drug design, researchers have developed potent AXL inhibitors based on a related benzo[b]pyrido[2,3-e] vdoc.pubunar.ac.idoxazine scaffold, demonstrating the potential for these systems to target specific enzymes involved in cancer progression. nih.gov Other derivatives have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes. nih.govnih.gov
The scaffold's utility also extends to the development of agents targeting hypoxic cancer cells. Certain 2H-benzo[b] vdoc.pubunar.ac.idoxazine derivatives have shown the ability to specifically inhibit the growth of cancer cells in low-oxygen environments, a significant challenge in cancer therapy. nih.gov The antimicrobial potential of this class of compounds is another active area of investigation, with various derivatives showing promising activity against a range of bacterial and fungal strains. researchgate.netnih.gov
The ongoing research into the synthesis and biological evaluation of novel pyrimido[4,5-b] vdoc.pubunar.ac.idoxazine derivatives underscores the scaffold's enduring importance in medicinal chemistry. The ability to readily modify the core structure allows for the fine-tuning of its properties to target a variety of biological processes.
Research Data on Pyrimido-Oxazine Derivatives
The following tables summarize key research findings on the biological activities of various pyrimido-oxazine and related derivatives.
Table 1: Antimicrobial Activity of Pyrimido[4,5-b]quinoline Derivatives
| Compound | Organism | Zone of Inhibition (mm) | Reference Drug | Zone of Inhibition (mm) |
| 2 | C. albicans | 16 | Amphotericin B | 15 |
| 9c | C. albicans | 17 | Amphotericin B | 15 |
| 9d | C. albicans | 16 | Amphotericin B | 15 |
Data sourced from a study on the antimicrobial potential of pyrimido[4,5-b]quinoline derivatives. nih.gov
Table 2: GPR119 Agonist Activity of Pyrimido[5,4-b] vdoc.pubunar.ac.idoxazine Derivatives
| Compound | EC50 (nM) |
| 10 | 13 |
| 15 | 12 |
| 16 | 130 |
| 17 | 250 |
| 23 | 44 |
| 24 | 40 |
EC50 values represent the concentration of the compound that gives half-maximal response. Data from a study on GPR119 agonists for type 2 diabetes. nih.gov
Table 3: Anticancer Activity of 2H-benzo[b] vdoc.pubunar.ac.idoxazine Derivatives against Hypoxic Cancer Cells
| Compound | Cell Line | Condition | IC50 (µM) |
| 10 | HepG2 | Hypoxic | 87 ± 1.8 |
| 10 | HepG2 | Normoxic | >600 |
| 11 | HepG2 | Hypoxic | 10 ± 3.7 |
| 11 | HepG2 | Normoxic | >1000 |
IC50 values represent the concentration of the compound that inhibits cell growth by 50%. Data from a study on hypoxia-targeted cancer therapeutics. nih.gov
Structure
3D Structure
Properties
CAS No. |
26240-07-3 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-3H,4H2 |
InChI Key |
YIORRTWRAYZHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=NC=COC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrimido 4,5 B 1 2 Oxazine and Its Derivatives
Classical Synthetic Approaches
Classical methods for the synthesis of pyrimido[4,5-b] researchgate.netnih.govoxazines have traditionally relied on stepwise approaches involving the formation of the oxazine (B8389632) ring onto a pre-existing pyrimidine (B1678525) core.
Condensation Reactions of Polyfunctional Pyrimidines with Alpha-Halo Carbonyl Compounds
A well-established method for the synthesis of pyrimido[4,5-b] researchgate.netnih.govoxazines involves the condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-halo ketones or α-halo aldehydes. rsc.org This reaction typically proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by an intramolecular cyclization. The nature of the final product, whether it be the expected dihydropteridine or the pyrimido[4,5-b] researchgate.netnih.govoxazine, is influenced by the specific reactants and reaction conditions. rsc.org For instance, the reaction of certain 4,5-diaminopyrimidines with α-bromoisopropyl methyl ketone has been shown to yield pyrimido[4,5-b] researchgate.netnih.govoxazines. rsc.org
| Starting Pyrimidine | Alpha-Halo Carbonyl Compound | Product | Reference |
| 4,5-Diaminopyrimidine derivatives | α-Bromoisopropyl methyl ketone | Pyrimido[4,5-b] researchgate.netnih.govoxazine | rsc.org |
| 4,5-Diaminopyrimidine derivatives | Various α-halo aldehydes and ketones | Pyrimido[4,5-b] researchgate.netnih.govoxazines or dihydropteridines | rsc.org |
Intramolecular Cyclization Pathways for Pyrimido-Oxazine Ring Formation
Intramolecular cyclization is a key step in many synthetic routes to pyrimido-oxazines. This can be seen in the formation of a delta-lactone from a delta-hydroxy acid, where the hydroxyl group attacks the carboxylic acid group within the same molecule to form a cyclic ester. youtube.com This principle of intramolecular ring closure is fundamental to forming the oxazine ring in the pyrimido[4,5-b] researchgate.netnih.govoxazine system. The process involves a nucleophilic attack from a heteroatom on an electrophilic center within the same molecule, leading to the formation of the heterocyclic ring. youtube.com The success of such cyclizations often depends on the stability of the resulting ring system and the conformational flexibility of the open-chain precursor.
Nucleophilic Substitution and Ring Closure Reactions
Nucleophilic substitution followed by ring closure is another classical strategy. This can involve the reaction of a pyrimidine derivative bearing a nucleophilic group (e.g., an amino or hydroxyl group) and a leaving group at adjacent positions with a suitable bifunctional reagent. For example, 2-halo-2H-azirines have been utilized as building blocks for the synthesis of various heterocyclic compounds, including 2H- researchgate.netnih.govoxazines, through reactions with nucleophiles. researchgate.net
Modern Synthetic Strategies
More contemporary approaches to the synthesis of pyrimido[4,5-b] researchgate.netnih.govoxazine derivatives focus on efficiency, atom economy, and the generation of molecular diversity.
One-Pot Multi-Component Reaction Protocols for Pyrimido-Oxazine Diones
One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like pyrimido-oxazine diones. researchgate.netresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product in a domino fashion, avoiding the need for isolation of intermediates. mdpi.comacsgcipr.orgresearchgate.netrsc.org For example, a facile and efficient one-pot, three-component synthesis of novel pyrimido[4,5-e] researchgate.netresearchgate.netoxazine dione (B5365651) derivatives has been reported. researchgate.netresearchgate.net This method involves the condensation of thiobarbituric acid, aryl glyoxals, and N-methyl urea (B33335) in ethanol (B145695), often accelerated by microwave irradiation, leading to good to excellent yields of the desired products. researchgate.netresearchgate.net The advantages of this approach include the use of simple starting materials, mild reaction conditions, and operational simplicity. researchgate.netresearchgate.net
| Component 1 | Component 2 | Component 3 | Product | Conditions | Reference |
| Thiobarbituric acid | Aryl glyoxals | N-methyl urea | 4-Benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] researchgate.netresearchgate.netoxazine-2,5(3H)-diones | Ethanol, thermal or microwave irradiation | researchgate.netresearchgate.net |
| Barbituric acid | Aromatic aldehyde | Thiourea | 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives | Water, Ceric Ammonium Nitrate (CAN) catalyst | researchgate.net |
Smiles Rearrangement in Related Fused Oxazine Systems
While not directly reported for 2H-pyrimido[4,5-b] researchgate.netnih.govoxazine itself in the provided context, the Smiles rearrangement is a relevant intramolecular nucleophilic aromatic substitution reaction that can occur in related fused oxazine systems. This rearrangement involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center. Given the structural similarities, it is a plausible pathway to consider in the design of novel synthetic routes to pyrimido-oxazine derivatives.
Diastereoselective Synthesis via 1,4-Dipolar Cycloaddition (from related isoquinoline (B145761) systems)
The diastereoselective synthesis of highly substituted cyclohexanones has been achieved through a cascade inter–intramolecular double Michael reaction strategy. This method utilizes curcumins and arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst at room temperature. This approach yields functionalized cyclohexanones as the primary products with high diastereoselectivity in many cases. Notably, in some instances, a triple Michael adduct, a tetrahydrochromen-4-one, is formed as a side product, also with excellent diastereoselectivity. beilstein-journals.org The stereochemistry of the resulting cyclohexanone (B45756) derivatives confirms that substituents on the cyclohexane (B81311) ring adopt a trans configuration to each other. beilstein-journals.org While this methodology focuses on cyclohexanones and tetrahydrochromenones, the principles of cascade reactions and diastereoselective control are relevant to the synthesis of complex heterocyclic systems.
Organometallic Catalysis in Oxazine Synthesis (from related benzoxazines)
Organometallic catalysis plays a crucial role in the synthesis of various oxazine derivatives, including those related to the pyrimido-oxazine family. For instance, copper(I)-catalyzed reactions have been employed in the synthesis of novel 4-((3-aryl)isoxazol-5-yl)methyl)-2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one derivatives. umpr.ac.id This involves the reaction of in situ generated nitrile oxides with N-propargyl 1,4-benzoxazine. umpr.ac.id
Furthermore, a synergistic catalyst system of ZnO nanoparticles and malic acid has been utilized for an environmentally friendly synthesis of oxazine derivatives, offering excellent yields without the formation of side products. umpr.ac.id Another approach involves the use of a magnetically reusable catalyst, Fe3O4-SiO2@IL, for the green synthesis of pyrimido[5,4-e] researchgate.nettandfonline.comoxazines. This one-pot, three-component reaction of aromatic 2,2-dihydroxy-1-phenylethanones, barbituric acid, and 1-methylurea in ethanol provides high yields in short reaction times. The catalyst can be recovered using an external magnetic field and reused multiple times without significant loss of activity. jsynthchem.com
Synthesis of Specific Pyrimido-Oxazine Isomers and Fused Ring Systems
The synthesis of specific isomers and fused ring systems of pyrimido-oxazines has been a subject of considerable research, leading to various methodologies for creating these complex heterocyclic structures.
Synthesis of Pyrimido[4,5-b]researchgate.netresearchgate.netoxazine Scaffolds
An efficient method for the synthesis of pyrimido[4,5-b] researchgate.netresearchgate.netoxazines utilizes 5-bromouracil (B15302) as a starting material. researchgate.net Further functionalization at the 2-position of the resulting 2-hydroxypyrimido[4,5-b] researchgate.netresearchgate.netoxazine can be achieved through several techniques. These include palladium-mediated cross-coupling reactions such as Suzuki and Stille couplings, as well as carbon-nitrogen bond-forming processes. Additionally, Substitution Nucleophilic Aromatic (SNAr) reactions and the use of microwave heating for accelerated synthesis have been successfully applied. researchgate.net The synthesis of related pyrimido[4,5-b]quinolin-4-one derivatives has also been reported, starting from benzoxazinone (B8607429) precursors. unar.ac.id
Synthesis of Dihydropyrimido[5,4-b]researchgate.netresearchgate.netoxazine Derivatives
A series of novel dihydropyrimido[5,4-b] researchgate.netresearchgate.netoxazine derivatives have been synthesized and optimized as potent GPR119 agonists for the potential treatment of type 2 diabetes mellitus. nih.gov The synthetic strategy involved using a scaffold hopping approach to introduce the pyrimido[5,4-b] researchgate.netresearchgate.netoxazine core. A key synthetic step involves the reaction of 4-(4-chloro-6,7-dihydro-8H-pyrimido[5,4-b] researchgate.netresearchgate.netoxazin-8-yl)-3-fluorobenzonitrile with 1-bromo-2-chloroethane (B52838) and potassium carbonate in DMF to yield the desired product. nih.gov This work highlights the synthesis and subsequent optimization of this specific pyrimido-oxazine scaffold for biological applications.
| Compound | Starting Material | Reagents | Solvent | Conditions | Yield |
| 4-(4-Chloro-6,7-dihydro-8H-pyrimido[5,4-b] researchgate.netresearchgate.netoxazin-8-yl)-3-fluorobenzonitrile | Compound 8 | 1-bromo-2-chloroethane, K2CO3 | DMF | 40 °C, overnight | 55% |
Synthesis of 1,4-Dihydro-2H-pyrimido[4,5-d]researchgate.nettandfonline.comoxazin-2-one Derivatives
A straightforward, three-step synthesis for 1,4-dihydro-2H-pyrimido[4,5-d] researchgate.nettandfonline.comoxazin-2-one derivatives has been developed starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP). The process begins with the lithiation of DCSMP using lithium diisopropylamide (LDA), followed by a reaction with an aldehyde to form a 1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol. This intermediate is then reacted with a primary amine. The final cyclization to the desired pyrimido[4,5-d] researchgate.nettandfonline.comoxazin-2-one is achieved by treatment with sodium hydride and ethyl chloroformate. researchgate.net This method allows for the creation of a variety of 1,4-disubstituted derivatives.
| Step | Reactants | Reagents | Product |
| 1 | 4,6-dichloro-2-(methylsulfanyl)pyrimidine | LDA, Aldehyde | 1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol |
| 2 | 1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol | Primary amine, Triethylamine | 1-[4-(alkylamino)-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol |
| 3 | 1-[4-(alkylamino)-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol | Sodium hydride, Ethyl chloroformate | 1,4-disubstituted 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d] researchgate.nettandfonline.comoxazin-2-one |
Synthesis of Pyrimido[2,1-b]researchgate.nettandfonline.comoxazine Derivatives
The synthesis of tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives has been achieved through the reaction of 2-thioxo-pyrido[2,3-d]pyrimidin-4(3H)-one analogues with anthranilic acid in the presence of sodium ethoxide under reflux conditions. nih.gov This reaction constructs a complex fused ring system incorporating the pyrimidine and oxazine moieties within a larger structure. While the immediate product is a quinazoline, this demonstrates a synthetic strategy for building complex heterocyclic systems from pyrimidine precursors.
Synthesis of Pyrimido[5,4-e]osi.lvresearchgate.netoxazine Diones
A concise and efficient synthesis of a novel class of pyrimido[5,4-e] osi.lvresearchgate.netoxazine diones has been developed. researchgate.net This method involves a one-pot, three-component condensation reaction of thiobarbituric acid and aryl glyoxals in the presence of N-methyl urea. researchgate.net The reaction proceeds under both thermal and microwave-assisted conditions, offering high yields, short reaction times, and operational simplicity. researchgate.net The proposed mechanism for the formation of 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] osi.lvresearchgate.netoxazine-2,5(3H)-dione derivatives involves an initial Knoevenagel condensation between thiobarbituric acid and an aryl glyoxal. researchgate.net This is followed by a Michael addition of N-methyl urea and subsequent intramolecular cyclization. researchgate.net
In a different approach, a facile two-step procedure has been reported for the construction of a pyrimido[5,4-e] osi.lvresearchgate.netoxazin-2-one. stonybrook.edu This method utilizes a reactive p-nitrophenylcarbamate intermediate that undergoes base-induced ring closure to afford the bicyclic pyrimidine-carbamate scaffold in good yields. stonybrook.edu
The synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has also been achieved through a novel route starting from 1,3-disubstituted 6-aminouracils. nih.gov A key step in this synthesis is a hydrazine-induced cyclization to form the fused pyrimidine ring. nih.gov This methodology allows for the selective variation of substituents at the N-1, N-3, C-5, and C-7 positions. nih.gov
Additionally, pyrimido[4,5-b]quinoline-4,6-dione derivatives have been synthesized via a Mannich-type reaction sequence involving aminopyrimidinones, dimedone, and aromatic aldehydes under ultrasound assistance. researchgate.net
Formation of Pyrido[4,3-b]osi.lvcore.ac.ukoxazines
A synthetic route to pyrido[4,3-b] osi.lvcore.ac.ukoxazines has been developed for the generation of potential anticancer agents. nih.gov The synthesis commences with the hydrolysis of the chloro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate to yield the corresponding 4-hydroxypyridine. nih.gov Subsequent catalytic hydrogenation of the nitro group affords a 5-amino-4-hydroxypyridine intermediate. nih.gov This intermediate is then reacted with α-halo ketones in acetic acid to produce a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b] osi.lvcore.ac.ukoxazin-7-yl)carbamates. nih.gov
Another approach involves the synthesis of substituted pyrido[3,2-b]oxazin-3(4H)-ones. nih.gov Furthermore, a regioselective, one-pot synthesis of pyrido osi.lvcore.ac.ukoxazocines has been achieved through the tandem reactions of chloro-substituted 3-(oxiran-2-yl)pyridines with various ethanolamines under additive-free conditions. rsc.org This process involves a regioselective SN2-type ring-opening of the oxirane moiety by the amino group and an SNAr-type etherification of the chloropyridine moiety with the hydroxyl group. rsc.org
Pyrimido[5',4':4,5]pyrrolo[2,1-c]osi.lvcore.ac.ukoxazine Ring Systems
A convenient method has been developed for the synthesis of the novel heterocyclic system, pyrimido[5',4':4,5]pyrrolo[2,1-c] osi.lvcore.ac.ukoxazine. osi.lv This synthesis involves the reaction of 1,3-dimethyluracil (B184088) with glycine. osi.lv
In a related synthetic strategy, novel pyrimido[4,5-e]indolizine- and pyrimido[5,4-c]quinolizine-6-carboxylic acids have been prepared. bioorganica.com.ua This was achieved through the hydrolysis and decarboxylation of new spiro-substituted derivatives. bioorganica.com.ua These spirocyclic precursors were obtained by reacting 6-dialkylamino-1,3-dimethyl-5-formyluracils with Meldrum's acid in acetonitrile, proceeding via a tert-amino effect mechanism. bioorganica.com.ua
Chemical Transformations and Functionalization of the Pyrimido-Oxazine Core
The pyrimido-oxazine core serves as a scaffold for various chemical transformations and functionalization, leading to a diverse range of derivatives.
Reactions with Nucleophiles for Derivative Formation
The reaction of 2-halo-2H-azirines with various nucleophiles has been explored as a route to synthesize a range of heterocyclic compounds, including 2H- osi.lvcore.ac.ukoxazines. core.ac.uknih.gov For instance, the reaction of a 2-bromo-2H-azirine with ethanolamine (B43304) in the presence of water leads to the formation of a 2H- osi.lvcore.ac.ukoxazine derivative. core.ac.uk The proposed mechanism involves nucleophilic substitution to form a 2-hydroxy-2H-azirine, followed by the addition of the amino group of ethanolamine to the imine double bond, subsequent aziridine (B145994) ring-opening, and cyclization with the elimination of ammonia. core.ac.uk In the absence of water and with an excess of ethanolamine, a 2-amino-2H- osi.lvcore.ac.ukoxazine can be obtained. core.ac.uk
The interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles has also been investigated. beilstein-journals.org Condensation with aliphatic amines results in the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones with an exocyclic enamine moiety. beilstein-journals.org
Ring Cleavage Reactions of the Oxazine Moiety
The treatment of ethyl (5-amino-2H-pyrido[4,3-b] osi.lvcore.ac.ukoxazin-7-yl)carbamates with hot concentrated hydrochloric acid results in the regeneration of the pyridine (B92270) synthon, indicating a cleavage of the oxazine ring. nih.gov
In a different heterocyclic system, the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles such as hydrazines leads to recyclization accompanied by the opening of the furan (B31954) ring, resulting in the formation of substituted pyrazol-3-ones. beilstein-journals.org This process involves an initial nucleophilic attack, followed by ring opening and subsequent cyclization. beilstein-journals.org
Derivatization at Specific Ring Positions
The synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones allows for the selective variation of substituents at the N-1, N-3, C-5, and C-7 positions by choosing different uracils, acylation reagents, and alkylation reagents. nih.gov
Furthermore, the synthesis of various substituted pyrido[3,2-b]oxazin-3(4H)-ones demonstrates the potential for derivatization of the pyrido-oxazine core. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one | 20348-09-8 | C₇H₆N₂O₂ | 150.13 | 204-206 |
| 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] osi.lvresearchgate.netoxazine-2,5(3H)-dione | Not Available | Not Available | Not Available | Not Available |
| ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate | Not Available | Not Available | Not Available | Not Available |
| ethyl (5-amino-2H-pyrido[4,3-b] osi.lvcore.ac.ukoxazin-7-yl)carbamates | Not Available | Not Available | Not Available | Not Available |
| 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | Not Available | Not Available | Not Available | Not Available |
| pyrimido[4,5-b]quinoline-4,6-dione | Not Available | Not Available | Not Available | Not Available |
| pyrimido osi.lvcore.ac.ukoxazocines | Not Available | Not Available | Not Available | Not Available |
| pyrimido[5',4':4,5]pyrrolo[2,1-c] osi.lvcore.ac.ukoxazine | Not Available | Not Available | Not Available | Not Available |
| pyrimido[4,5-e]indolizine-6-carboxylic acid | Not Available | Not Available | Not Available | Not Available |
| pyrimido[5,4-c]quinolizine-6-carboxylic acid | Not Available | Not Available | Not Available | Not Available |
| 2H- osi.lvcore.ac.ukoxazine | Not Available | Not Available | Not Available | Not Available |
| 2H-furo[3,2-b]pyran-2,7(3H)-diones | Not Available | Not Available | Not Available | Not Available |
| pyrazol-3-ones | Not Available | Not Available | Not Available | Not Available |
Structural Elucidation and Spectroscopic Characterization
Spectroscopic Methods for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
For ¹H-NMR of 2H-Pyrimido[4,5-B] nih.govnih.govoxazine (B8389632), one would expect to observe distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate the electronic environment of the protons. Protons on the pyrimidine (B1678525) ring would likely appear in the aromatic region, while protons on the oxazine ring, specifically the CH₂ groups, would be found in the aliphatic region. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (singlet, doublet, triplet, etc.), resulting from spin-spin coupling, would reveal the number of neighboring protons.
In ¹³C-NMR spectroscopy, a signal would be expected for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyrimidine ring and the sp³-hybridized carbons of the oxazine ring. Quaternary carbons, those without any attached protons, would also be identifiable.
While specific data is unavailable for the parent compound, studies on derivatives such as pyrimido[5,4-b] nih.govnih.govoxazines show characteristic shifts that help confirm the core structure. For instance, the protons on the pyrimidine ring are typically observed downfield due to the deshielding effect of the electronegative nitrogen atoms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2H-Pyrimido[4,5-B] nih.govnih.govoxazine would be expected to show characteristic absorption bands. Key absorptions would include C-H stretching vibrations for both aromatic (pyrimidine) and aliphatic (oxazine) protons, C=N and C=C stretching vibrations within the pyrimidine ring, and C-O-C stretching from the oxazine ring. The absence of certain bands, such as a broad O-H or N-H stretch, would also be critical for confirming the structure. Data from various pyrimido-oxazine derivatives consistently show strong absorptions corresponding to the C=N and C-O-C bonds, which are indicative of the fused ring system.
Mass Spectrometry (MS and ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For 2H-Pyrimido[4,5-B] nih.govnih.govoxazine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental formula by providing a highly accurate mass measurement.
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Cleavage of the oxazine ring is a likely fragmentation pathway. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for more fragile molecules, which would likely show a protonated molecular ion peak [M+H]⁺.
X-ray Crystallography for Definitive Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous proof of a molecule's structure by mapping electron density. A successful single-crystal X-ray diffraction analysis of 2H-Pyrimido[4,5-B] nih.govnih.govoxazine would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the pyrimidine ring and the conformation of the oxazine ring (e.g., chair, boat, or twist-boat). Furthermore, the crystal packing arrangement, including any intermolecular interactions like hydrogen bonding or π-stacking, would be elucidated. Although no crystallographic data exists for the parent compound, structures of derivatives have confirmed the fused heterocyclic framework. For example, analysis of substituted pyrimido[4,5-b]quinolin-6(7H)-ones, which contain a related core, has provided detailed insights into the geometry of this class of compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. For 2H-Pyrimido[4,5-B] nih.govnih.govoxazine (C₆H₅N₃O), the theoretical elemental composition would be calculated, and experimental results from combustion analysis would need to fall within a narrow margin of error (typically ±0.4%) to verify the empirical and molecular formula. This technique serves as a crucial final check on the purity and proposed identity of a synthesized compound.
Theoretical and Computational Studies of Pyrimido Oxazine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and related properties of heterocyclic systems.
Density Functional Theory (DFT) Applications in Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidine-based fused heterocycles, DFT calculations are instrumental in understanding their stability, electronic properties, and reactivity. For instance, in studies of chromenopyrimidine derivatives, DFT analyses have been used to correlate the electronic structural properties with their observed antiproliferative activities. acs.org Such calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species. acs.orgmdpi.com
In a study on triazolo pyrimidine (B1678525) derivatives, DFT was employed to analyze various structural and thermodynamic parameters, including dipole moment, bond lengths, and bond angles, providing a detailed picture of the molecule's geometry and stability. researchgate.net Although specific DFT studies on 2H-Pyrimido[4,5-B] researchgate.netnih.govoxazine (B8389632) are not widely published, the methodologies applied to analogous pyrimidine-fused systems are directly applicable. These methods can be used to predict the most stable tautomeric forms, the sites most susceptible to electrophilic or nucleophilic attack, and to rationalize the outcomes of chemical reactions. For example, DFT has been used to explore reaction pathways and affirm the formation of specific pyrimidine ring structures. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling techniques, including docking and conformational analysis, are pivotal in drug discovery and development. They allow for the visualization and analysis of molecular interactions at an atomic level.
Ligand-Protein Interaction Analysis (e.g., Enzyme Active Sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sifisheriessciences.com This is particularly useful in pharmacology for predicting the interaction between a small molecule ligand and a protein's active site. For pyrimidine-based compounds, docking studies have been extensively used to identify potential biological targets and to understand the structural basis of their activity.
For example, derivatives of pyrimido[4,5-b]quinolines have been docked into the active sites of enzymes like DNA gyrase and dihydrofolate reductase (DHFR) to predict their binding modes and to rationalize their antimicrobial activity. nih.gov Similarly, docking studies of other pyrimidine derivatives have been conducted against targets such as EGFR (epidermal growth factor receptor) to explore their potential as anticancer agents. nih.govtandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, which are critical for binding affinity. mdpi.com While specific docking studies on 2H-Pyrimido[4,5-B] researchgate.netnih.govoxazine are not prevalent in the literature, the scaffold's structural features suggest it could be a candidate for docking against various enzyme targets. The insights from such studies on related pyrimidine-fused systems provide a strong basis for future investigations into the potential protein targets of 2H-Pyrimido[4,5-B] researchgate.netnih.govoxazine.
Conformational Analysis of Pyrimido-Oxazine Scaffolds
The biological activity of a molecule is often dependent on its three-dimensional shape and conformational flexibility. Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule and their relative energies. For pyrimidine-containing polyheterocycles, conformational diversity is crucial for their interaction with biological targets. nih.govfrontiersin.org
Studies on pyrimidine-embedded medium/macro- and bridged cycles have demonstrated the importance of skeletal flexibility. nih.govfrontiersin.org The ability of the pyrimido-oxazine scaffold to adopt various conformations can influence its binding to a protein's active site. nih.gov Computational methods can be used to explore the potential energy surface of the 2H-Pyrimido[4,5-B] researchgate.netnih.govoxazine scaffold, identifying low-energy conformers that are likely to be biologically relevant. This understanding of conformational preferences is essential for designing derivatives with improved binding affinity and selectivity. frontiersin.org
In Silico Predictions for Chemical Properties (e.g., drug-likeness)
In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of compounds, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties.
Structure Activity Relationship Sar Studies of Pyrimido 4,5 B 1 2 Oxazine Derivatives
Impact of Substituent Variation on Biological Activity and Selectivity
The potency and selectivity of pyrimido[4,5-b] nih.govnih.govoxazine (B8389632) derivatives are highly sensitive to the nature and position of their substituents. Studies have shown that even minor chemical alterations can lead to significant changes in biological effect.
For a series of 4,8-disubstituted dihydropyrimido[5,4-b] nih.govnih.govoxazine derivatives developed as GPR119 agonists, modifications at both the 4 and 8 positions were critical for activity. nih.govnih.gov The introduction of various conformationally restricted azabicyclic amines at the 4-position was explored to enhance potency. nih.gov Among these, a tropine (B42219) amine ring at this position resulted in a compound with significantly potent agonistic activity (EC50 = 13 nM). nih.govnih.gov Further optimization focused on the N-substitution of this tropine ring. While substitutions like 2-pyrimidyl yielded only moderate activity, the addition of an isopropyl carbamate (B1207046) to the nitrogen of the tropine ring led to the most potent compound in the series, with an EC50 value of 12 nM. nih.govnih.gov
In another class of derivatives, N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govnih.govoxazin-4-amines were investigated as inhibitors of the RET tyrosine kinase. nih.gov A key finding was that introducing a urea (B33335) moiety containing a substituted isoxazole (B147169) at the para-position of the N-phenyl ring dramatically enhanced inhibitory activity against both wild-type and drug-resistant mutant forms of the enzyme. nih.gov Specifically, a compound featuring a 5-(tert-butyl)isoxazol-3-yl urea group showed potent, low nanomolar inhibition against RET-wild-type (IC50 = 0.010 μM), as well as the challenging V804M and V804L resistance mutants. nih.gov
| Scaffold | Target | Position of Variation | Substituent | Biological Activity |
| Dihydropyrimido[5,4-b] nih.govnih.govoxazine | GPR119 | 4 | Tropine amine | Potent agonist (EC50 = 13 nM) nih.govnih.gov |
| Dihydropyrimido[5,4-b] nih.govnih.govoxazine | GPR119 | 4 (N-substitution on tropine) | Isopropyl carbamate | Most potent agonist (EC50 = 12 nM) nih.govnih.gov |
| Dihydropyrimido[5,4-b] nih.govnih.govoxazine | GPR119 | 4 (N-substitution on tropine) | 2-Pyrimidyl | Moderate agonist (EC50 = 130 nM) nih.gov |
| N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govnih.govoxazin-4-amine | RET Kinase | N-phenyl (para-position) | 1-(5-(tert-butyl)isoxazol-3-yl)urea | Potent inhibitor (IC50 = 0.010 μM) nih.gov |
Stereochemical Requirements for Molecular Recognition
The three-dimensional arrangement of atoms in a molecule is crucial for its recognition by and interaction with a biological target. For pyrimido-based scaffolds, conformational restriction has been a key strategy to enhance activity.
In the development of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizers, conformational restriction was a central design principle. nih.gov By incorporating a tetrahydroquinoline moiety at the 4-position, researchers eliminated the rotational freedom around the N-C1′ bond that is present in simpler N-methylaniline analogues. nih.gov This restriction locked the phenyl ring into a specific conformation, which proved beneficial for activity. nih.gov While this example involves a closely related pyrimido[4,5-b]indole core, the principle of using conformationally rigid groups to improve binding affinity is a widely applicable strategy in medicinal chemistry and is relevant to the design of pyrimido[4,5-b] nih.govnih.govoxazine derivatives. Similarly, studies on GPR119 agonists utilized conformationally restricted azabicyclic amines to probe the optimal geometry for receptor binding. nih.gov
Core Scaffold Modifications and Optimization Strategies
Modification of the central heterocyclic ring system, or "scaffold hopping," is a powerful strategy to discover new chemical series with improved properties. The pyrimido[5,4-b] nih.govnih.govoxazine core itself was introduced as a novel scaffold for GPR119 agonists through a scaffold hopping approach, aiming to enhance both in vitro and in vivo biological activity. nih.gov This demonstrates the utility of exploring new core structures to overcome limitations of existing chemotypes.
The optimization of these core scaffolds is a sequential process. For instance, after establishing the pyrimido[5,4-b] nih.govnih.govoxazine core, efforts were directed at modifying the "head part" of the molecule, leading to the discovery of the potent isopropyl carbamate derivative. nih.gov This systematic approach of first identifying a viable core and then fine-tuning its peripheral substituents is a hallmark of modern drug discovery. The synthesis of various related heterocyclic systems, such as pyrimido[4,5-b]quinolindiones and pyrimido[5,4-e] nih.govnih.govoxazine diones, further highlights the chemical tractability and versatility of the pyrimidine (B1678525) ring as a foundation for building diverse molecular libraries. nih.govresearchgate.net
Relationship between Structural Features and Specific Molecular Targets
The structural features of pyrimido[4,5-b] nih.govnih.govoxazine derivatives dictate their affinity and selectivity for specific molecular targets. Different substitution patterns orient functional groups in distinct spatial arrangements, enabling precise interactions with the binding sites of different proteins.
Derivatives of 7,8-dihydro-6H-pyrimido[5,4-b] nih.govnih.govoxazine have been successfully tailored to target the RET tyrosine kinase. nih.gov The key structural feature for this activity is an N-phenyl-4-amine substitution, with a crucial urea-linked moiety at the para-position of the phenyl ring that extends into a specific pocket of the kinase. nih.gov This design allows the molecule to potently inhibit the enzyme, including mutants that confer resistance to other drugs. nih.gov
In contrast, a different set of derivatives based on the dihydropyrimido[5,4-b] nih.govnih.govoxazine scaffold was optimized for potent agonism of GPR119, a G-protein coupled receptor involved in glucose homeostasis. nih.govnih.gov For this target, the crucial structural elements included a conformationally restricted amine (like tropine) at the 4-position and a carbamate group. nih.govnih.gov
This illustrates how the same core scaffold can be directed toward entirely different protein classes—a kinase versus a GPCR—through strategic variation of its substituents. A related 2H-benzo[b] nih.govnih.govoxazine scaffold has been shown to target hypoxia-inducible factor (HIF-1α), demonstrating that the broader oxazine-containing heterocyclic family has relevance in diverse therapeutic areas like oncology. nih.gov
| Molecular Target | Scaffold Class | Key Structural Features | Reference |
| GPR119 | Dihydropyrimido[5,4-b] nih.govnih.govoxazine | Tropine amine at position 4; Isopropyl carbamate on tropine | nih.govnih.gov |
| RET Tyrosine Kinase | N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govnih.govoxazin-4-amine | N-phenyl-4-amine; Urea-linked (5-tert-butyl)isoxazole | nih.gov |
| HIF-1α | 2H-benzo[b] nih.govnih.govoxazine | Chloro and methyl substitution on the benzo ring | nih.gov |
| Tubulin | Imidazo[4,5-b]pyridine | Acrylonitrile and amidino substituents | nih.gov |
Preclinical Biological Evaluation of 2h Pyrimido 4,5 B 1 2 Oxazine and Its Analogs
Metabolic and Endocrine Pathway Modulation
Derivatives of the 2H-pyrimido[4,5-b] nih.govnih.govoxazine (B8389632) core have demonstrated significant potential in targeting key players in metabolic and endocrine signaling, offering promising avenues for the treatment of metabolic disorders.
Acyl CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride synthesis. nih.govnih.gov Its inhibition is a promising strategy for managing obesity and type 2 diabetes. nih.govnih.gov A series of 6-phenylpyrimido[4,5-b] nih.govnih.govoxazine derivatives have been identified as potent and selective DGAT1 inhibitors. nih.govacs.org
Initial high-throughput screening identified a pyrimido[4,5-b] nih.govnih.govoxazine-based hit with moderate potency. acs.org Structure-activity relationship (SAR) studies led to the discovery of phenylcyclohexylacetic acid 1 , which exhibited good DGAT1 inhibitory activity. nih.govacs.org However, preclinical toxicity studies revealed that a metabolite of this compound caused elevated liver enzymes. nih.govacs.org To mitigate this, further analogs were synthesized, leading to the development of spiroindane 42 . nih.govacs.org This compound showed significantly improved DGAT1 inhibition and a better safety profile in rodent models. nih.govacs.org
Another potent DGAT1 inhibitor, T863, which features a 7,7-dimethyl-7H-pyrimido[4,5-b] nih.govnih.govoxazin-6-yl moiety, has been characterized. nih.govnih.gov T863 acts on the acyl-CoA binding site of DGAT1 and has shown efficacy in diet-induced obese mice, causing weight loss, reduction in serum and liver triglycerides, and improved insulin (B600854) sensitivity. nih.gov
Table 1: Investigational DGAT1 Inhibitors Based on the Pyrimido[4,5-b] nih.govnih.govoxazine Scaffold
| Compound | Description | Key Findings | Citations |
| Phenylcyclohexylacetic acid 1 | A potent DGAT1 inhibitor discovered through SAR studies. | Displayed good DGAT1 inhibitory activity but was associated with liver enzyme elevation in preclinical studies. | nih.govacs.org |
| Spiroindane 42 | An analog of compound 1 designed to avoid the formation of a toxic metabolite. | Showed significantly improved DGAT1 inhibition and a better safety profile in rodents. | nih.govacs.org |
| T863 | A potent and selective DGAT1 inhibitor. | Demonstrated efficacy in reducing body weight, triglycerides, and improving insulin sensitivity in obese mice. | nih.govnih.gov |
G Protein-Coupled Receptor 119 (GPR119) Agonism for Type 2 Diabetes Mellitus
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus due to its role in stimulating glucose-dependent insulin secretion and the release of incretin (B1656795) hormones. semanticscholar.orgnih.govnih.gov A series of novel dihydropyrimido[5,4-b] nih.govnih.govoxazine derivatives have been optimized as potent GPR119 agonists. semanticscholar.org
Most of the designed compounds in this series demonstrated good agonistic activities. semanticscholar.org Notably, compounds 10 and 15 exhibited potent EC50 values of 13 nM and 12 nM, respectively. semanticscholar.org Furthermore, compound 15 showed a significant hypoglycemic effect in an oral glucose tolerance test, reducing the blood glucose area under the curve (AUC) by 23.4% at a dose of 30 mg/kg, which was more effective than the comparator, Vildagliptin (17.9% reduction). semanticscholar.org
The activation of GPR119 by these agonists leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). semanticscholar.org This dual mechanism of action makes GPR119 agonists an attractive therapeutic strategy for type 2 diabetes. nih.gov
Table 2: Potent GPR119 Agonists with a Dihydropyrimido[5,4-b] nih.govnih.govoxazine Core
| Compound | EC50 (nM) | In Vivo Efficacy | Citations |
| 10 | 13 | Not specified | semanticscholar.org |
| 15 | 12 | 23.4% reduction in blood glucose AUC at 30 mg/kg | semanticscholar.org |
Dihydrofolate Reductase Enzyme Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of purines, pyrimidines, and some amino acids, making it a well-established target for antimicrobial and anticancer therapies. ftb.com.hrmdpi.com The inhibition of DHFR leads to a depletion of thymidylate, which in turn inhibits cell growth. ftb.com.hr
While many DHFR inhibitors are structural analogs of folic acid, there is ongoing research into novel chemical scaffolds. ftb.com.hrwikipedia.org A number of pyrimido-pyrimidine derivatives have been investigated as DHFR inhibitors, with some showing high potency and selectivity against bacterial DHFR. ftb.com.hr The majority of potent DHFR inhibitors contain a 2,4-diamino substitution on a pyrimidine (B1678525) ring. ftb.com.hrresearchgate.net
Specifically, quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their activity against DHFR. nih.gov These compounds were designed as mechanism-based inhibitors. nih.gov Additionally, 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim (B1678454) have been shown to be potent inhibitors of DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii. nih.gov
Although direct studies on 2H-pyrimido[4,5-b] nih.govnih.govoxazine as a DHFR inhibitor are not extensively detailed in the provided context, the broader class of pyrimidine-fused heterocycles demonstrates significant potential in this area. The structural similarities suggest that the pyrimido[4,5-b] nih.govnih.govoxazine scaffold could be a valuable starting point for the design of novel DHFR inhibitors.
Anti-Cancer and Anti-Proliferative Investigations
The 2H-pyrimido[4,5-b] nih.govnih.govoxazine scaffold has also been a foundation for the development of targeted anti-cancer agents, particularly in the context of specific genetic mutations and the tumor microenvironment.
Epidermal Growth Factor Receptor (EGFR) Inhibition (e.g., L858R/T790M Mutant Selectivity)
The epidermal growth factor receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC), especially in tumors harboring activating mutations like L858R. nih.govnih.gov However, the emergence of the T790M resistance mutation poses a significant clinical challenge. nih.gov This has driven the development of third-generation EGFR inhibitors that are selective for the mutant forms of the receptor over the wild-type (WT). nih.gov
Researchers have designed and synthesized a series of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] nih.govnih.govoxazin-2-one derivatives as novel, mutant-selective EGFR inhibitors. nih.gov A structure-guided approach, building on a previously identified inhibitor, led to the discovery of compound 20a . nih.gov This compound, with dual-methyl groups at the C4-position, demonstrated an IC50 value of 4.5 nM against EGFRL858R/T790M, while being significantly less potent against EGFRWT (IC50 = 156 nM), resulting in an approximately 35-fold selectivity. nih.gov Compound 20a also showed promising anti-tumor efficacy in an in vivo xenograft mouse model driven by the EGFRL858R/T790M mutation. nih.gov
Table 3: Mutant-Selective EGFR Inhibitors with a Pyrimido-oxazine Scaffold
| Compound | Target | IC50 (nM) | Selectivity (WT/Mutant) | Citations |
| 20a | EGFRL858R/T790M | 4.5 | ~35-fold | nih.gov |
| 20a | EGFRWT | 156 | nih.gov |
Hypoxia-Targeted Compound Research (based on related oxazine derivatives)
Tumor hypoxia, a common feature of solid tumors, contributes to resistance to conventional therapies. nih.gov This has spurred the development of hypoxia-activated prodrugs (HAPs), which are selectively activated in the low-oxygen environment of tumors. nih.govnih.gov
While direct research on 2H-pyrimido[4,5-b] nih.govnih.govoxazine as a hypoxia-targeted compound is not explicitly detailed, studies on related 2H-benzo[b] nih.govnih.govoxazine derivatives provide a strong rationale for this approach. nih.gov A library of these benzo-oxazine derivatives was synthesized and tested for their cytotoxic activity under both normoxic and hypoxic conditions. nih.gov Two compounds, 10 and 11 , were found to specifically inhibit the growth of hypoxic cancer cells with IC50 values of 87 ± 1.8 μM and 10 ± 3.7 μM, respectively, while showing minimal toxicity to cells in normal oxygen conditions. nih.gov Importantly, compound 10 was shown to down-regulate hypoxia-induced genes such as HIF-1α, P21, and VEGF. nih.gov
These findings suggest that the oxazine ring system can serve as a core for developing bioreductive compounds that are preferentially toxic to hypoxic cells. nih.gov The incorporation of a pyrimidine ring, as in the 2H-pyrimido[4,5-b] nih.govnih.govoxazine scaffold, could further enhance the anti-cancer properties of such hypoxia-activated agents.
Antiproliferative Effects on Cancer Cell Lines and Associated Molecular Targets
Derivatives of pyrimido-oxazine and related fused pyrimidine systems have demonstrated significant antiproliferative and cytotoxic activities across various cancer cell lines. The mechanism of action often involves targeting key proteins and pathways crucial for cancer cell survival and proliferation.
A series of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] unar.ac.idresearchgate.netoxazin-2-one derivatives were designed as mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov One of the most promising compounds, 20a , showed high selectivity and potent inhibitory activity against the EGFR-L858R/T790M double mutant, which is a common cause of acquired resistance in non-small cell lung cancer. nih.gov This compound exhibited significant antitumor efficacy in a xenograft mouse model with H1975 cells, which express this resistant EGFR mutant. nih.gov
In another study, hybrid structures combining pyrimido[4,5-b]indole with a 1,2,4-oxadiazole (B8745197) moiety were developed as potential inhibitors of the MDM2 protein. nih.gov The MDM2 protein is a negative regulator of the p53 tumor suppressor, and its inhibition can restore p53 function. The most effective compound, 12c , which features a nitro group, displayed a potent cytotoxic effect against MCF-7 breast cancer cells with an IC50 value of 1.1 μM. nih.gov Its efficacy was enhanced when used in combination with Doxorubicin. nih.gov
Furthermore, derivatives of 2H-benzo[b] unar.ac.idnih.govoxazin-3(4H)-one linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer properties. nih.gov These compounds were most effective against the A549 lung cancer cell line, with compounds 14b and 14c showing the strongest inhibitory effects. nih.gov Their mechanism of action was linked to the induction of apoptosis, an increase in reactive oxygen species (ROS), and the activation of DNA damage and autophagy pathways. nih.gov Similarly, other 2H-benzo[b] unar.ac.idnih.govoxazine derivatives were found to specifically inhibit hypoxic cancer cell growth by down-regulating hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). nih.gov
Pyrimido[4,5-b]quinoline-4-ones have also been reported to possess cytotoxic activity. researchgate.net The broader family of quinoline (B57606) and pyrimidine hybrids are known to have several biological properties, including the inhibition of cancer cell growth. researchgate.net
Antiproliferative Activity of Pyrimido[4,5-b] unar.ac.idnih.govoxazine Analogs
| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | Key Findings / IC50 | Molecular Target(s) / Mechanism |
|---|---|---|---|---|
| C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] unar.ac.idresearchgate.netoxazin-2-ones | Compound 20a | H1975 (Non-small cell lung cancer) | Potent and selective inhibition; effective in vivo. | EGFR-L858R/T790M Inhibitor nih.gov |
| Pyrimido[4,5-b]indole-oxadiazoles | Compound 12c | MCF-7 (Breast cancer) | IC50: 1.1 μM | MDM2 Inhibitor nih.gov |
| 2H-benzo[b] unar.ac.idnih.govoxazin-3(4H)-one-triazoles | Compounds 14b, 14c | A549 (Lung), Huh7 (Liver), MCF-7 (Breast), HCT-116 (Colon), SKOV3 (Ovary) | IC50 (A549): 7.59 μM (14b), 18.52 μM (14c) nih.gov | Induction of apoptosis, ROS, DNA damage, autophagy nih.gov |
| 2H-benzo[b] unar.ac.idnih.govoxazine derivatives | Compounds 10, 11 | HepG2 (Liver) | IC50 (hypoxic): 87 μM (10), 10 μM (11) nih.gov | Down-regulation of HIF-1α, P21, VEGF nih.gov |
**6.3. Anti-Infective and Immunological Modulations
The pyrimido[4,5-b] unar.ac.idnih.govoxazine scaffold and its analogs, particularly pyrimido[4,5-b]quinolines, have been extensively investigated for their broad-spectrum anti-infective properties.
Numerous studies have highlighted the potential of pyrimido[4,5-b]quinoline derivatives as effective antimicrobial agents against a range of pathogenic microbes. researchgate.netunar.ac.id The biological activity of these compounds is often dependent on the nature and position of various functional groups on the core structure. researchgate.netunar.ac.id
In one study, a series of novel pyrimido[4,5-b]quinoline-4-one derivatives were synthesized and tested for antimicrobial activity. unar.ac.id Compounds 17b, 9d, and 9c were identified as the most potent, displaying significant antimicrobial effects. unar.ac.id Another investigation into 4-aminopyrimido[4,5-b]quinoline derivatives found that compounds containing a thio-function were the most active against selected Gram-positive and Gram-negative bacteria, followed by those with an imino-function. nih.gov Derivatives with a carbonyl group showed no significant antimicrobial effect. nih.gov
Further research on pyrimido[4,5-b]quinolines and related heterocyclic systems confirmed their activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. researchgate.net The development of antimicrobial resistance is a major global health issue, and the discovery of new agents with novel mechanisms of action is critical. researchgate.netunar.ac.id
Antibacterial Activity of Pyrimido[4,5-b]quinoline Analogs
| Compound Class | Specific Analog(s) | Bacterial Strains Tested | Key Findings |
|---|---|---|---|
| Pyrimido[4,5-b]quinoline-4-ones | 17b, 9d, 9c | Not specified | Most potent compounds with significant antimicrobial activity. unar.ac.idresearchgate.net |
| 4-Aminopyrimido[4,5-b]quinolines | Thio-functionalized derivatives | Gram-positive and Gram-negative bacteria | Showed the highest activity among the series. nih.gov |
| Pyrimido[4,5-b]quinoline analogs | Compounds 10-12 | S. aureus, B. subtilis, E. coli, S. typhi | Demonstrated activity against tested bacterial strains. researchgate.net |
| Pyrimido[4,5-b]quinolin-4-ones | General series | Various bacteria | Confirmed antimicrobial activity. nih.gov |
The fused heterocyclic systems related to pyrimido[4,5-b] unar.ac.idnih.govoxazine have shown promise as antiviral agents. For instance, certain iminosugar/azasugars fused with a benzo unar.ac.idresearchgate.netthiazine-4-one ring system, which shares structural similarities, exhibited significant inhibitory activities against HIV reverse transcriptase (HIV-RT). researchgate.net
The broader class of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related, are known to possess a diverse range of biological activities, including antiviral properties. nih.gov The search for novel antiviral agents is driven by the emergence of drug-resistant viral strains and the need for treatments for viral infections that lack effective therapies. nih.gov For example, research into inhibitors for the NS2B-NS3 protease, which is essential for the replication of flaviviruses like Zika, dengue, and West Nile virus, has identified potent compounds, highlighting the potential of targeting viral enzymes with novel heterocyclic structures. nih.gov
Analogs such as pyrimido[4,5-b]quinolines have demonstrated notable antifungal activity. nih.gov In a study evaluating a series of these derivatives, compound D13 was found to have the most potent antifungal effect against Candida dubliniensis, Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC90) values ranging from 1-4 μg/mL. nih.gov Other compounds in the same series also showed significant inhibitory activity against C. dubliniensis. nih.gov
Another study reported that compounds 8 and 9a from a series of pyrimido[4,5-b]quinolines possessed high activity against fungi, comparable to the reference drug Nystatin. nih.gov The evaluation of 4-aminopyrimido[4,5-b]quinoline derivatives also confirmed their activity against various fungal species. nih.gov These findings underscore the potential of this chemical scaffold in developing new antifungal treatments. researchgate.net
Antifungal Activity of Pyrimido[4,5-b]quinoline Analogs
| Compound Class | Specific Analog(s) | Fungal Strains Tested | Key Findings / MIC |
|---|---|---|---|
| Pyrimido[4,5-b]quinolones | D13 | C. dubliniensis, C. albicans, C. tropicalis, C. neoformans | MIC90: 1-4 μg/mL nih.gov |
| Pyrimido[4,5-b]quinolones | D9, D10, D14, D15 | C. dubliniensis | MIC90: 4-8 μg/mL nih.gov |
| Pyrimido[4,5-b]quinolines | 8, 9a | Not specified | High activity, comparable to Nystatin. nih.gov |
| 4-Aminopyrimido[4,5-b]quinolines | General series | Various fungi | Confirmed in vitro antifungal activity. nih.gov |
| Pyrimido[4,5-b]quinoline analogs | Compounds 10-12 | Aspergillus terrus, Aspergillus flavus | Demonstrated activity against tested fungal strains. researchgate.net |
While direct studies on the antiprotozoal activity of 2H-Pyrimido[4,5-b] unar.ac.idnih.govoxazine are limited, the related quinoline core is a well-established pharmacophore in antiprotozoal drug discovery, most notably in antimalarial agents like Amodiaquine and Primaquine. nih.gov The triazolopyrimidine structure, another related heterocyclic system, has been investigated for various medicinal applications, including antiparasitic activities. nih.gov This suggests that the pyrimido-oxazine scaffold could be a valuable starting point for designing novel antiprotozoal compounds.
Other Preclinical Pharmacological Activities
Beyond their anti-infective and anticancer properties, pyrimido[4,5-b]quinoline derivatives have been explored for other pharmacological effects. Certain compounds from this class have been reported to possess analgesic and anti-inflammatory activities. nih.gov For example, compounds 5 and 8 showed moderate anti-inflammatory activity, while compounds 5, 8, 10, and 16a exhibited significant peripheral analgesic effects, in some cases higher than the reference drug. nih.gov
Additionally, some pyrimido[4,5-b]quinoline derivatives have been assessed for their antioxidant properties. unar.ac.idresearchgate.net The ability of a single molecule to possess multiple activities, such as combined antioxidant and antimicrobial effects, is a favorable characteristic in drug development. researchgate.netunar.ac.id Studies on 2-substituted pyrimido[4,5-b] unar.ac.idresearchgate.netoxazocine derivatives have also identified them as NK(1) receptor antagonists, indicating potential applications in neurological or inflammatory conditions. nih.gov
Factor Xa Inhibition
A series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives have been designed and synthesized as novel antithrombotic agents that exhibit potent Factor Xa inhibitory activity. nih.gov Notably, the 4-acetoxyl substituted derivative (compound 6g in the study) demonstrated very strong FXa inhibition with an IC50 value of 0.013μM. nih.gov Docking studies of this compound with the Factor Xa protein revealed that the pyrimidone ring forms a π-π interaction with the phenyl ring of Tyr99, and the carbonyl group in the P1 moiety forms multiple hydrogen bonds with Ser214 and Trp215. nih.gov This suggests that the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold is an attractive candidate for the design of novel Factor Xa inhibitors. nih.gov
Table 1: Factor Xa Inhibitory Activity of Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives
| Compound | IC50 (μM) for Factor Xa | 2xPT (μM) in human plasma |
|---|
Neurokinin-1 (NK1) Receptor Antagonism (for pyrimido[4,5-b]researchgate.netnih.govoxazocines)
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the activity of substance P, a neuropeptide involved in nausea, vomiting, pain, and inflammation. nih.govyoutube.com These antagonists have found significant use as antiemetics, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). nih.govyoutube.com
Research into 2-substituted 8-methylpyrimido[4,5-b] researchgate.netnih.govoxazocine derivatives has identified them as potent NK1 receptor antagonists. nih.gov A study focused on identifying the crucial structural features of these compounds revealed that the stereochemistry, specifically the (aR, 8S)-conformation, and the nature of the substituent at the C-2 position are critical for effective binding and recognition by the NK1 receptor. nih.gov This highlights the therapeutic potential of this specific class of pyrimido-oxazocine derivatives in conditions mediated by the NK1 receptor. nih.gov
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives have demonstrated a broad spectrum of anti-inflammatory and analgesic activities. orientjchem.orgnih.gov Several pyrimidine analogs, such as proquazone (B1679723) and epirizole, are established anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes, nitric oxide (NO), and various cytokines. nih.govnih.gov
A study on newly synthesized pyrimidine derivatives, L1 and L2, showed their selective inhibitory activity against the COX-2 isoform, with potency comparable to the reference drug meloxicam. nih.gov This selectivity for COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Furthermore, these compounds demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth, further supporting their anti-inflammatory potential. nih.gov
Table 2: COX-2 Inhibition by Pyrimidine Derivatives
| Compound | COX-2 Inhibition (IC50) | Comparison to Reference Drug |
|---|---|---|
| L1 | Comparable to Meloxicam | Outperformed Piroxicam |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. ijpsonline.comijpsonline.com Antioxidants are compounds that can mitigate this damage by scavenging free radicals. ijpsonline.comresearchgate.net Various pyrimidine derivatives have been investigated and have shown significant antioxidant potential. orientjchem.orgijpsonline.comijpsonline.com
For instance, a series of novel pyrimidines and their fused triazole derivatives were screened for their in vitro antioxidant activity using various methods. ijpsonline.com Some of the tested compounds exhibited moderate to good antioxidant activity. ijpsonline.com Specifically, compound 4a in the study showed good antioxidant activity in scavenging nitric oxide radicals and hydrogen peroxide, while compound 4b was most potent in scavenging nitric oxide radicals. ijpsonline.com Another study on pyrido[2,3-d]pyrimidine derivatives found that while they did not significantly interact with DPPH, they strongly inhibited lipid peroxidation. nih.gov
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new anticonvulsant drugs with improved efficacy and fewer side effects. nih.gov Pyrimidine derivatives have emerged as a promising scaffold for the development of novel anticonvulsants. orientjchem.org
A study on 3-oxo-5-substituted-benzylidene-6-methyl-(4H)-2-pyridazinylacetamides and 2-pyridazinylacetylhydrazides, which are structurally related to pyrimidines, demonstrated significant anticonvulsant activity. nih.gov In the maximal electroshock-induced seizures test, most of these derivatives showed a better anticonvulsant effect than the commonly used drug, sodium valproate. nih.gov Specifically, compounds 5a and 5b protected 50% and 60% of mice, respectively, against pentylenetetrazole-induced seizures at a dose of 100 mg/kg orally, without producing ataxia or sedation. nih.gov However, another study on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives found that these compounds did not show a significant anticonvulsant effect in the pentylenetetrazole seizure model in rats. pensoft.net
Anti-ulcer Activity
Peptic ulcer disease is a common gastrointestinal disorder, and various therapeutic agents are used for its management. Research has indicated that certain pyrimidine derivatives possess anti-ulcer properties. nih.govgoogle.com
A series of (E)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo-[1,5-a]pyrimidine-7-ones were synthesized and evaluated for their ability to inhibit stress-induced gastric ulcers in rats. nih.gov Several of these molecules were found to be highly active. nih.gov The compound (E)-1-(3-chlorophenyl)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]- pyrimidine-7-one was identified as a particularly interesting candidate for further pharmacological investigation due to its potent anti-ulcer activity. nih.gov
Anti-thrombotic Activity
Antithrombotic agents are crucial for the prevention and treatment of thromboembolic diseases. nih.govnih.gov As discussed in the section on Factor Xa inhibition, the development of pyrimidine-based compounds as anticoagulants is an active area of research. nih.gov
The isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives that showed potent Factor Xa inhibition also demonstrated excellent anticoagulant effects in human plasma. nih.gov The strong correlation between their Factor Xa inhibitory activity and their anticoagulant effect underscores their potential as effective anti-thrombotic agents. nih.gov These findings indicate that the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold is a promising starting point for the development of new drugs to combat thrombosis. nih.gov
15-Lipoxygenase (15-LO) Inhibition (for related pyrimido[4,5-b]nih.govresearchgate.netbenzothiazines)
A series of 2-substituted pyrimido[4,5-b] nih.govresearchgate.netbenzothiazine derivatives have been synthesized and assessed for their potential as inhibitors of 15-lipoxygenase (15-LO). nih.gov These studies aimed to understand the structure-activity relationships (SAR) that govern the inhibitory potency of this class of compounds.
Initial research focused on a group of 2-substituted pyrimido[4,5-b] nih.govresearchgate.netbenzothiazines. nih.gov The inhibitory activities of these compounds against soybean 15-lipoxygenase (SLO) were determined, and the results highlighted the significance of the substituent at the 2-position of the heterocyclic system. Among the synthesized compounds, those with specific substitutions demonstrated notable inhibitory effects. For instance, compounds 4d and 4e emerged as the most potent inhibitors in this series, with IC50 values of 18 µM and 34 µM, respectively. nih.gov Docking studies suggested that the sulfur atom of the benzothiazine ring orients towards the iron atom in the active site of 15-LO, indicating that this interaction is crucial for the observed inhibitory activity. nih.gov
Further investigations into the SAR of pyrimido[4,5-b] nih.govresearchgate.netbenzothiazines explored the impact of substituents at the 4-position of the pyrimidine ring. mums.ac.irnih.gov A comparative study of 4-H and 4-methyl analogs revealed that the presence of a methyl group at the 4-position significantly enhances the 15-LO inhibitory activity. mums.ac.irnih.gov The absence of this 4-methyl substituent was found to drastically reduce the inhibitory potency. mums.ac.irnih.gov
Subsequent studies involved the synthesis of 2-substituted 4-n-propyl pyrimido[4,5-b] nih.govresearchgate.netbenzothiazines to further probe the effect of the 4-alkyl group. researchgate.net It was observed that replacing the 4-methyl with a 4-n-propyl group led to a twofold increase in inhibitory potency for compounds with the same 2-substituent. researchgate.net In this series, the 2-(4-methyl piperazinyl) analog, 8c , exhibited the most potent SLO inhibition with an IC50 value of 8.9 ± 0.4 μM. researchgate.net These findings suggest that in 4-alkyl pyrimido[4,5-b]benzothiazines, the radical scavenging potency plays a key role in their lipoxygenase inhibition. researchgate.net
The inhibitory data for selected pyrimido[4,5-b] nih.govresearchgate.netbenzothiazine derivatives are summarized in the table below.
| Compound | Substituent at Position 2 | IC50 (µM) for 15-LO Inhibition |
| 4d | Data not available | 18 |
| 4e | Data not available | 34 |
| 8c | 4-Methyl piperazinyl | 8.9 ± 0.4 |
Future Research Directions and Advanced Academic Applications
Rational Design of Next-Generation Pyrimido-Oxazine Scaffolds
The era of serendipitous drug discovery is gradually being replaced by a more logical and predictive approach known as rational design. For the 2H-pyrimido[4,5-b] chemrevlett.combookpi.orgoxazine (B8389632) core, this involves a deep understanding of its structure-activity relationships (SAR) to create next-generation compounds with enhanced efficacy and safety profiles. Key strategies in this endeavor include:
Targeted Substitutions: Modifications at various positions of the pyrimido-oxazine ring system can profoundly influence biological activity. For instance, introducing different chemical groups at key positions can alter the molecule's size, shape, and electronic distribution, thereby optimizing its interaction with biological targets. Research has shown that substitutions on the pyrimidine (B1678525) and oxazine rings are critical for modulating activity. nih.gov
Scaffold Hopping: This innovative strategy involves replacing the central pyrimido-oxazine core with other structurally diverse but functionally similar scaffolds. nih.gov This can lead to the discovery of novel chemical entities with improved drug-like properties, such as better solubility or metabolic stability, while retaining the desired biological activity.
Bioisosteric Replacements: This technique involves substituting an atom or a group of atoms with another that has similar physical and chemical properties. This can lead to improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) without compromising the compound's therapeutic effect.
| Design Strategy | Objective | Example |
| Targeted Substitution | Enhance binding affinity and selectivity | Introduction of aryl or heteroaryl groups at specific positions. |
| Scaffold Hopping | Discover novel intellectual property and improve ADME properties. | Replacing the pyrimido-oxazine core with a pyrimido-diazepine scaffold. nih.gov |
| Bioisosteric Replacement | Improve metabolic stability and potency. | Replacing a hydrogen atom with a fluorine atom. |
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of 2H-pyrimido[4,5-b] chemrevlett.combookpi.orgoxazine and its derivatives is an active area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods.
Traditional synthetic methods often suffer from drawbacks such as multi-step procedures, harsh reaction conditions, and the use of hazardous solvents. To address these challenges, researchers are exploring several innovative approaches:
Multi-component Reactions (MCRs): These reactions allow for the synthesis of complex molecules like pyrimido-oxazines in a single step from three or more starting materials. chemrevlett.com This approach is highly efficient and atom-economical, reducing waste and simplifying the purification process.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. researchgate.net This technology enables the rapid generation of libraries of pyrimido-oxazine analogs for biological screening.
Green Catalysis: The development of novel catalysts, such as magnetic nanocomposites, allows for reactions to be carried out in environmentally benign solvents like water. chemrevlett.com These catalysts can be easily recovered and reused, further enhancing the sustainability of the synthetic process.
Recent studies have demonstrated the successful synthesis of novel pyrimido-oxazine derivatives using one-pot, three-component reactions, highlighting the efficiency of modern synthetic strategies. bookpi.orgtpnsindia.orghilarispublisher.comhilarispublisher.com
Integration of Advanced Computational Drug Discovery Methodologies
Computational tools have become indispensable in modern drug discovery, offering a powerful means to accelerate the identification and optimization of new drug candidates. For the 2H-pyrimido[4,5-b] chemrevlett.combookpi.orgoxazine scaffold, these methods provide valuable insights at the molecular level.
Molecular Docking: This technique predicts how a molecule binds to a specific protein target. beilstein-journals.org By virtually screening large libraries of pyrimido-oxazine derivatives, researchers can prioritize compounds for synthesis and experimental testing, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized pyrimido-oxazine analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between a pyrimido-oxazine derivative and its biological target over time. This can reveal crucial information about the stability of the complex and the key interactions responsible for binding.
These in silico methods, as part of a fragment-based drug design (FBDD) approach, have been successfully used to develop novel chemical series of related heterocyclic compounds as potent enzyme inhibitors. nih.govresearchgate.net
In-depth Elucidation of Preclinical Molecular Mechanisms of Action
Understanding the precise molecular mechanisms by which 2H-pyrimido[4,5-b] chemrevlett.combookpi.orgoxazine derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets and characterizing the downstream signaling pathways they modulate.
A variety of experimental approaches are employed to achieve this:
Target Identification: Techniques such as affinity chromatography and proteomics are used to identify the specific proteins or enzymes that a pyrimido-oxazine compound interacts with.
Cell-Based Assays: These assays are used to evaluate the effect of the compounds on various cellular processes, such as cell growth, proliferation, and death. For example, derivatives of the related 2H-benzo[b] chemrevlett.combookpi.orgoxazine have been shown to inhibit the growth of cancer cells, particularly under hypoxic (low oxygen) conditions. nih.gov
Gene Expression Analysis: Studying how these compounds alter the expression of genes can provide insights into the biological pathways they affect. For instance, some oxazine derivatives have been shown to down-regulate genes involved in tumor survival and growth. nih.gov
These preclinical studies are essential for validating the therapeutic potential of new compounds and for identifying potential biomarkers that could be used to predict patient response in future clinical trials.
Application as Chemical Probes for Biological Systems
Beyond their therapeutic potential, 2H-pyrimido[4,5-b] chemrevlett.combookpi.orgoxazine derivatives can also serve as valuable chemical probes for basic research. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a complex biological system.
To function as an effective chemical probe, a pyrimido-oxazine derivative should possess several key characteristics:
High Potency and Selectivity: The probe should interact strongly with its intended target and have minimal off-target effects.
Cell Permeability: It must be able to cross the cell membrane to reach its intracellular target.
Modifiability: The scaffold should be amenable to chemical modification, allowing for the attachment of tags such as fluorescent dyes or biotin.
Fluorescently labeled pyrimido-oxazine probes can be used to visualize the localization and movement of their target proteins within living cells. Biotinylated versions can be used to isolate the target protein and its interacting partners, providing a deeper understanding of its biological role. The development of such probes, inspired by the success of similar heterocyclic systems, holds great promise for dissecting complex biological pathways. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 2H-pyrimido[4,5-b][1,4]oxazine derivatives, and how do reaction conditions influence product purity?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted pyrimidine precursors with oxazine-forming reagents. For example, 2-amino-4-hydroxy-5-formyl derivatives can be obtained by recrystallization from boiling water, yielding analytical-grade samples with ±0.4% accuracy for C, H, N elemental analysis . Reaction optimization often involves adjusting pH (e.g., ammonium acetate buffer at pH 6.5) and using nucleophilic agents like sodium methoxide .
- Key Considerations : Solvent choice (e.g., methanol or DMF) and catalyst selection (e.g., BF3-Et2O or K2CO3) significantly impact regioselectivity and yield .
Q. How are structural ambiguities resolved in this compound derivatives using spectroscopic techniques?
- Methodology : NMR (1H and 13C) is critical for distinguishing tautomeric forms and confirming substitution patterns. For instance, 2-amino-4-hydroxy derivatives exhibit distinct deshielded peaks for aromatic protons and hydrogen-bonded hydroxyl groups . IR spectroscopy further validates carbonyl and amine functionalities .
- Data Interpretation : Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from dynamic equilibria in solution, requiring variable-temperature NMR studies .
Advanced Research Questions
Q. How can this compound scaffolds be tailored for TRPA1 inhibition, and what structural modifications enhance potency?
- Methodology : Derivatives like 3H,4H,5H-pyrimido[4,5-b][1,4]oxazine-4,6-diones are synthesized with electron-withdrawing groups (e.g., chloro or methoxy) at positions 5 and 7 to improve TRPA1 binding affinity. Patent data suggest that substituent bulkiness correlates with inhibitory activity .
- Optimization : Structure-activity relationship (SAR) studies highlight the importance of a fused oxazine ring in maintaining planar geometry for receptor interaction .
Q. What strategies address low yields in multi-step syntheses of pyrimido-oxazine hybrids for drug discovery?
- Methodology : A "one-pot" approach using sodium hydride and ethyl chloroformate enables sequential alkylation and cyclization, reducing intermediate isolation steps. For example, 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones are synthesized with >70% yield via this method .
- Troubleshooting : Competing side reactions (e.g., over-oxidation) are mitigated by controlling stoichiometry and reaction temperature .
Q. How do computational models guide the design of pyrimido-oxazine derivatives as kinase inhibitors?
- Methodology : Molecular docking and MD simulations predict binding modes with targets like PI3Kα. Substituents at the pyrimidine N1 position (e.g., benzyl or phenethyl groups) optimize hydrophobic interactions in the ATP-binding pocket .
- Validation : In vitro assays confirm that derivatives with para-methoxybenzyl groups exhibit IC50 values <100 nM against PI3Kα .
Data Contradictions and Resolution
Q. Why do conflicting bioactivity results arise for pyrimido-oxazine derivatives in neuroprotection studies?
- Analysis : Discrepancies may stem from assay conditions (e.g., cell line variability) or compound stability. For example, (E)-3,4-diacetoxystyryl sulfone derivatives show neuroprotection in Parkinson’s models only under reducing conditions, likely due to ROS scavenging .
- Resolution : Standardizing assay protocols (e.g., consistent ROS levels) and conducting stability studies (e.g., HPLC monitoring) clarify bioactivity profiles .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
